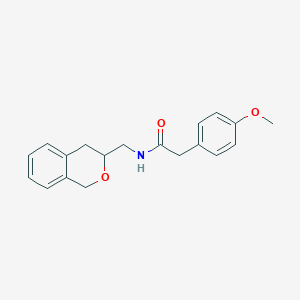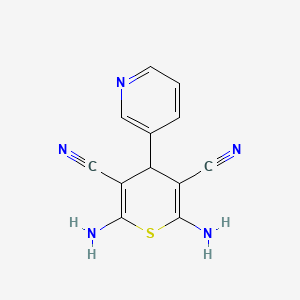![molecular formula C24H14F6N2O2 B2659450 2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 156592-13-1](/img/structure/B2659450.png)
2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine” is a chemical compound with the molecular formula C24H14F6N2O2 . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, like “this compound”, is achieved through various methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure. These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Applications De Recherche Scientifique
NF-kappaB and AP-1 Gene Expression Inhibition
Research into the structure-activity relationship of compounds related to 2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine has shown potential in inhibiting NF-kappaB and AP-1 transcription factors, which are vital for gene expression related to inflammation and cancer. Modifications at the pyrimidine ring's positions have demonstrated varying effects on activity, indicating the significance of specific substitutions for desired bioactivity and improving gastrointestinal permeability (Palanki et al., 2000).
Advanced Material Synthesis
The compound has been employed in synthesizing polyamides and polyimides, offering significant benefits such as high solubility in polar solvents, the ability to form transparent and flexible films, and high thermal stability. These materials are promising for various applications, including electronics and optics, due to their desirable properties like high glass transition temperatures and thermal stability under different atmospheres (Yang & Lin, 1995).
Novel Polymer Synthesis
The synthesis of novel polyimides containing phthalimide as a pendent group has been explored, demonstrating the compound's utility in creating materials with excellent solubility in polar aprotic solvents and outstanding thermal stability. These polymers showcase potential for advanced applications due to their comprehensive thermally stable and soluble performance (Zhuo et al., 2014).
Antimicrobial Activities
Research on pyrimidine analogs, including this compound derivatives, has revealed potent antimicrobial properties. These compounds have shown significant activity against bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Goudgaon & Sheshikant, 2013).
Optical and Dielectric Properties
Studies on polyimides derived from this compound have highlighted their highly transparent nature and low dielectric constants. These materials are particularly relevant for applications in electronics and optics, where materials with low dielectric constants and high transparency are essential (Wang et al., 2015).
Mécanisme D'action
Orientations Futures
The future directions of “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine” and other TFMP derivatives are promising. It’s expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
2-phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F6N2O2/c25-23(26,27)16-8-4-10-18(12-16)33-20-14-21(32-22(31-20)15-6-2-1-3-7-15)34-19-11-5-9-17(13-19)24(28,29)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYYZBPSSNOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzhydryl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2659368.png)
![1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2659369.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2659372.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide](/img/structure/B2659374.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2659377.png)

![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)

![Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659383.png)


![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2659388.png)
